

# A Comparative Analysis of SJ26 and Sm28GST as Vaccine Candidates for Schistosomiasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | SJ26      |           |  |  |  |  |
| Cat. No.:            | B15544638 | Get Quote |  |  |  |  |

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two leading glutathione S-transferase (GST)-based vaccine candidates against schistosomiasis: **SJ26**GST from Schistosoma japonicum and Sm28GST from Schistosoma mansoni. This document synthesizes preclinical and clinical data to evaluate their respective performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

Schistosomiasis, a debilitating parasitic disease, affects millions worldwide. While praziquantel remains the primary treatment, the high rates of reinfection underscore the urgent need for an effective vaccine. Glutathione S-transferases (GSTs) are a family of enzymes crucial for parasite survival, making them attractive targets for vaccine development. This guide focuses on the comparative evaluation of two prominent GST antigens: **SJ26**, derived from S. japonicum, and Sm28GST, from S. mansoni (homologous to Sh28GST from S. haematobium).

#### Performance and Efficacy: A Quantitative Overview

The protective efficacy of **SJ26**GST and Sm28GST has been evaluated in various animal models, with Sm28GST having also progressed to human clinical trials. The following tables summarize the key quantitative data from these studies.

## Table 1: Efficacy of SJ26GST Vaccine Candidates in Animal Models



| Vaccine<br>Formulation            | Animal<br>Model | Adjuvant      | Worm<br>Burden<br>Reduction<br>(%)   | Liver Egg<br>Reduction<br>(%) | Reference |
|-----------------------------------|-----------------|---------------|--------------------------------------|-------------------------------|-----------|
| pEGFP-Sj26<br>(DNA)               | BALB/c mice     | None          | 28.0                                 | 20.6                          | [1]       |
| rSj26GST<br>(protein)             | BALB/c mice     | Freund's      | 25.5                                 | 33.0                          | [1][2]    |
| pEGFP-Sj26<br>+ rSj26GST          | BALB/c mice     | None          | 50.8                                 | 32.7                          | [1]       |
| pVAX/Sj26G<br>ST (DNA)            | Mice            | None          | 30.1                                 | 44.8                          | [3]       |
| pVAX/Sj26G<br>ST +<br>pVAX/mIL-18 | Mice            | IL-18 (DNA)   | 49.4                                 | 50.6                          | [3]       |
| rPRV/Sj26GS<br>T                  | Mice            | None          | up to 23.7                           | Not Reported                  | [4]       |
| rPRV/Sj26GS<br>T-SjFABP           | Mice            | None          | 39.3                                 | 45.5                          | [4]       |
| rSj26GST                          | Pigs            | Alum          | Significant<br>reduction in<br>males | Significant reduction         | [5]       |
| rSj26GST                          | Buffaloes       | Not Specified | Not<br>Quantified                    | Ameliorated<br>morbidity      | [6]       |

**Table 2: Efficacy of Sm28GST Vaccine Candidates in Animal and Human Studies** 



| Vaccine<br>Formulation | Host                | Adjuvant                                 | Worm<br>Burden<br>Reduction<br>(%)  | Fecundity/E<br>gg<br>Reduction<br>(%)             | Reference |
|------------------------|---------------------|------------------------------------------|-------------------------------------|---------------------------------------------------|-----------|
| rSm28GST               | Baboons             | Aluminium<br>hydroxide                   | 38                                  | Trend for lower liver inflammation                | [7]       |
| rSm28GST               | Baboons             | Aluminium<br>hydroxide +<br>B. pertussis | Not<br>significant                  | 33%<br>(fecundity),<br>66% (faecal<br>egg output) | [7]       |
| rSm28GST               | Mice                | Not Specified                            | Not Reported                        | Reduced<br>hatching<br>ability of<br>tissue eggs  | [7]       |
| rSh28GST<br>(Bilhvax)  | Humans<br>(Phase 3) | Alhydrogel                               | Efficacy<br>endpoint not<br>reached | Not<br>Applicable                                 | [8]       |

# Immunological Profile: Divergent Immune Responses

The nature of the immune response elicited by a vaccine is critical to its success. Studies indicate that **SJ26**GST and Sm28GST tend to induce different types of immune responses.

**SJ26**GST appears to promote a Th1-biased immune response. This is characterized by the production of cytokines such as interferon-gamma (IFN-y) and interleukin-2 (IL-2). The coadministration of a plasmid encoding IL-18, a known Th1-polarizing cytokine, with a **Sj26**GST DNA vaccine significantly enhanced its protective efficacy, resulting in a 49.4% reduction in worm burden and a 50.6% reduction in liver eggs[3]. Furthermore, immunization with a recombinant pseudorabies virus expressing **Sj26**GST also induced the production of IFN-y and IL-2 in mice[4]. Intranasal immunization with **Sj26**GST and a chitosan-CpG nanoparticle



adjuvant also induced a slight Th1-biased response with increased IFN-y production by CD4+ T-cells[9].

Sm28GST, in contrast, predominantly induces a Th2-type immune response. This is characterized by the production of specific antibody isotypes, including IgA, IgE, IgG1, and IgG2b[10][11]. In a mucosal vaccination study using liposome-associated Sm28GST, specific IgA was detected in gut washes, and IgG1 and IgG2b were found in the sera of immunized mice[10]. Human clinical trials with rSh28GST (Bilhvax) also demonstrated the induction of a Th2-type immune response[12]. The role of IFN-y in the protective immunity induced by rSm28GST has also been suggested, as treatment with an anti-IFN-y antibody abrogated the vaccine's protective effect in mice[13]. The choice of adjuvant has been shown to be a major factor in determining the resulting immune profile for Sm28GST[11].

#### **Experimental Methodologies**

A clear understanding of the experimental protocols is essential for the critical evaluation of the presented data.

## SJ26GST Immunization Protocol (Co-immunization in Mice)

This protocol describes a prime-boost strategy combining a DNA vaccine and a recombinant protein.

- Animals: BALB/c mice.
- Vaccine Groups:
  - pEGFP-Sj26 (DNA vaccine) alone.
  - rSj26GST (recombinant protein) alone.
  - Co-immunization: pEGFP-Sj26 prime followed by rSj26GST boost.
- Immunization Schedule:
  - Priming (Day 0): Intramuscular injection of 100 μg of pEGFP-Sj26.



- First Boost (2 weeks later): Intramuscular injection of 100 μg of pEGFP-Sj26.
- Second Boost (4 weeks after first boost): Intraperitoneal injection of rSj26GST (dose not specified) for the co-immunization group. The other groups received a second boost of their respective vaccines.
- Challenge Infection: Two weeks after the final immunization, mice were challenged with 40 ±
  1 S. japonicum cercariae.
- Efficacy Evaluation: 45 days post-infection, worm and liver egg burdens were determined[1].



Click to download full resolution via product page

Fig 1. SJ26GST Co-immunization Workflow.

#### **Sm28GST Immunization Protocol (Baboon Model)**

This protocol outlines the immunization of baboons with recombinant Sm28GST.

- Animals: Baboons (Papio sp.).
- Vaccine Groups:
  - rSm28GST with aluminium hydroxide as an adjuvant.
  - rSm28GST with aluminium hydroxide and Bordetella pertussis as adjuvants.
- Immunization Schedule:
  - Group 1: Three injections of rSm28GST with aluminium hydroxide.



- Group 2: Two injections of rSm28GST with aluminium hydroxide and B. pertussis.
- Challenge Infection: Following the immunization schedule, baboons were challenged with S. mansoni cercariae.
- Efficacy Evaluation: Assessment of adult worm burden and female worm fecundity (faecal egg output)[7].



Click to download full resolution via product page

**Fig 2.** Sm28GST Baboon Immunization Workflow.





### **Signaling Pathways in Vaccine-Induced Immunity**

The protective immunity induced by schistosome vaccines involves a complex interplay of cellular and humoral immune responses. While the precise signaling pathways for **SJ26**GST and Sm28GST are not fully elucidated, a general model can be proposed based on the observed immune profiles.

A Th1-biased response, as seen with **SJ26**GST, is typically initiated by the recognition of vaccine antigens by antigen-presenting cells (APCs), leading to the production of IL-12. IL-12 then drives the differentiation of naive T helper cells into Th1 cells, which subsequently produce IFN-y. IFN-y activates macrophages and promotes the production of opsonizing antibodies, contributing to parasite clearance.

Conversely, a Th2-biased response, characteristic of Sm28GST, is often initiated by IL-4. This leads to the differentiation of naive T helper cells into Th2 cells, which produce IL-4, IL-5, and IL-13. These cytokines stimulate the production of IgE and the activation of eosinophils and mast cells, which are thought to play a role in anti-helminth immunity. Studies have shown that IL-4 receptor signaling is crucial for successful vaccination against schistosomiasis in BALB/c mice[14].





Click to download full resolution via product page

Fig 3. Proposed Immune Signaling Pathways.

#### Conclusion



Both **SJ26**GST and Sm28GST have demonstrated potential as vaccine candidates against schistosomiasis, albeit through potentially different immunological mechanisms. **SJ26**GST appears to induce a protective Th1-biased response, particularly when combined with a Th1-polarizing adjuvant or delivered in a prime-boost strategy. Sm28GST, on the other hand, elicits a predominantly Th2-biased response and has been more extensively studied, having progressed to Phase 3 clinical trials.

The data suggests that a multi-faceted approach, possibly involving a combination of antigens that elicit both Th1 and Th2 responses, may be required for a highly effective schistosomiasis vaccine. Further head-to-head comparative studies in standardized animal models would be invaluable for a more definitive assessment of their relative merits. The choice of adjuvant and delivery system is also evidently crucial in shaping the nature and magnitude of the protective immune response. This comparative guide serves as a valuable resource for researchers in the field to inform the future direction of schistosomiasis vaccine development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. [Protective efficacy of co-immunization with Sj26 DNA and recombinant protein vaccine against Schistosoma japonicum in mice] PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunization of mice with recombinant Sjc26GST induces a pronounced anti-fecundity effect after experimental infection with Chinese Schistosoma japonicum PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement by IL-18 of the protective effect of a Schistosoma japonicum 26kDa GST plasmid DNA vaccine in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and immunogenicity of a recombinant pseudorabies virus expressing
  Sj26GST and SjFABP from Schistosoma japonicum PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-fecundity immunity induced in pigs vaccinated with recombinant Schistosoma japonicum 26kDa glutathione-S-transferase PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [A study on the recombinant 26 kDa glutathione-S-transferase as a vaccine candidate: dynamics of antibodies in immunized buffaloes and protection against Schistosoma



japonicum infections] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunization of mice and baboons with the recombinant Sm28GST affects both worm viability and fecundity after experimental infection with Schistosoma mansoni PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of the rSh28GST urinary schistosomiasis vaccine: A phase 3 randomized, controlled trial in Senegalese children PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunization with the glutathione S-transferase Sj26GST with Chi-CpG NP against Schistosoma japonicum in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mucosal vaccination against schistosomiasis using liposome-associated Sm 28 kDa glutathione S-transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adjuvant is the major parameter influencing the isotype profiles generated during immunization with a protein antigen, the Schistosoma mansoni Sm28-GST PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Signaling via Interleukin-4 Receptor α Chain Is Required for Successful Vaccination against Schistosomiasis in BALB/c Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of SJ26 and Sm28GST as Vaccine Candidates for Schistosomiasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544638#sj26-vs-sm28gst-as-a-vaccine-candidate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com